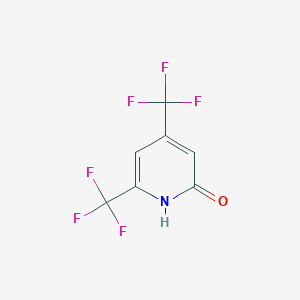

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one

Description

Properties

CAS No. |

38609-77-7 |

|---|---|

Molecular Formula |

C7H3F6NO |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

4,6-bis(trifluoromethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)14-5(15)2-3/h1-2H,(H,14,15) |

InChI Key |

VSFCIOZUOKVYSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

NH₄I/Na₂S₂O₄-Mediated Reductive Cyclization

This method is a prominent and efficient approach for synthesizing 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one. It involves the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone under mild conditions.

-

- Formation of an oxime intermediate from an appropriate ketone or aldehyde precursor.

- Treatment with ammonium iodide (NH₄I) and sodium dithionite (Na₂S₂O₄) to cleave the N–O bond reductively.

- Cyclization to form the pyridin-2-one ring bearing trifluoromethyl substituents at the 4 and 6 positions.

-

- Uses readily available starting materials.

- Exhibits broad functional group tolerance.

- Provides good yields with high regio- and chemo-selectivity.

- Avoids harsh reaction conditions and toxic reagents.

| Parameter | Details |

|---|---|

| Starting materials | O-acyl oximes, hexafluoroacetylacetone |

| Reagents | NH₄I, Na₂S₂O₄ |

| Solvent | Typically aqueous or mixed solvents |

| Temperature | Mild, often room temperature to moderate heating |

| Yield | Generally good (exact yields vary by substrate) |

| Selectivity | High regio- and chemo-selectivity |

This method was detailed in a 2023 Organic Syntheses publication, highlighting its modularity and practical utility for fluorinated pyridine synthesis.

Cyclocondensation Starting from Trifluoromethylated Precursors

Alternative synthetic routes involve cyclocondensation reactions where trifluoromethyl-substituted ketones or aldehydes undergo condensation with nitrogen sources to form the pyridin-2-one ring.

-

- Preparation of trifluoromethylated intermediates such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

- Cyclocondensation with amines or hydroxylamine derivatives under acidic or basic conditions.

- Subsequent ring closure and functional group transformations to yield the target compound.

-

- Allows incorporation of trifluoromethyl groups early in the synthesis.

- Can be adapted for large-scale synthesis.

- Provides access to various substituted pyridin-2-ones by modifying starting materials.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of trifluoromethylated enone | Reaction of ethyl vinyl ether with 2,2,2-trifluoroacetic anhydride | ~78% | Scalable to multi-gram scale |

| Cyclocondensation with hydroxylamine | Acetic acid, 50–90 °C, several hours | 60–80% | Requires careful control of pH |

This approach is supported by literature on trifluoromethylpyridine synthesis and has been applied in related fluorinated heterocycle preparations.

Palladium-Catalyzed Cross-Coupling Reactions

For more complex derivatives or analogs, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings are employed to construct the pyridine ring or append trifluoromethylated substituents.

-

- Use of 4,6-dichloropyrimidine or related halogenated heterocycles.

- Coupling with trifluoromethyl-substituted pyridyl boronic acids or amines.

- Catalysts such as Pd(PPh₃)₂Cl₂ with ligands like tri-tert-butylphosphine.

- Solvents like 1,4-dioxane and bases such as Na₂CO₃.

-

- High yields (up to 81% reported).

- Formation of highly substituted pyridine derivatives.

- Suitable for synthesizing complex fluorinated heterocycles for medicinal chemistry applications.

| Catalyst System | Solvent | Temperature | Yield (%) | Product Purity |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / t-Bu₃P | 1,4-Dioxane | Reflux (~100 °C) | 81 | High (recrystallized) |

This method is valuable for late-stage functionalization and diversification of fluorinated pyridine scaffolds.

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| NH₄I/Na₂S₂O₄ Reductive Cyclization | O-acyl oximes, hexafluoroacetylacetone | NH₄I, Na₂S₂O₄, mild heating | Moderate to High | Mild conditions, regioselective | Multi-step, requires oxime prep |

| Cyclocondensation | Trifluoromethylated enones | Hydroxylamine, acid/base, heat | 60–80 | Scalable, early CF₃ incorporation | Sensitive to reaction conditions |

| Pd-Catalyzed Cross-Coupling | Halogenated pyridines, boronic acids | Pd catalyst, ligands, base | Up to 81 | High yield, versatile | Requires expensive catalysts |

The NH₄I/Na₂S₂O₄ system has been optimized to maximize yield and selectivity by adjusting reagent ratios and reaction times, demonstrating broad substrate scope and functional group tolerance.

Cyclocondensation methods benefit from careful control of temperature and pH to prevent side reactions and decomposition of trifluoromethylated intermediates.

Palladium-catalyzed methods require ligand and base optimization to improve catalyst turnover and minimize byproducts, with solvent choice impacting reaction kinetics and product isolation.

Analytical techniques such as NMR (¹H, ¹⁹F), HPLC-MS, and X-ray crystallography are critical for confirming structure and purity during method development.

The preparation of this compound is well-established through several synthetic strategies, each with unique benefits:

The NH₄I/Na₂S₂O₄-mediated reductive cyclization offers a practical and selective route from oxime precursors.

Cyclocondensation approaches provide scalable access from trifluoromethylated ketones or enones.

Palladium-catalyzed cross-coupling enables the synthesis of complex derivatives with high efficiency.

Ongoing research focuses on improving yields, simplifying procedures, and expanding substrate scope to facilitate broader applications in medicinal and materials chemistry.

Chemical Reactions Analysis

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one has been investigated for its potential therapeutic applications due to its significant biological activities:

- Antimicrobial Properties : Studies indicate that this compound exhibits efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

- Antiviral and Anticancer Activities : Its derivatives have shown promise in targeting viral infections and cancer cell proliferation. Research has highlighted its mechanism involving binding to specific enzymes or receptors associated with disease processes .

Antimicrobial Efficacy

A study demonstrated that this compound derivatives displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the 4 and 6 positions significantly impacted antibacterial potency.

| Compound | Activity | Notes |

|---|---|---|

| Compound A | Effective against E. coli | Enhanced lipophilicity |

| Compound B | Effective against S. aureus | Increased stability in biological systems |

Anticancer Research

In oncology research, this compound was evaluated for its ability to inhibit tumor cell proliferation. In vitro studies showed that it effectively reduced cell viability in several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | PI3K/mTOR pathway inhibition |

| A549 | 10 | Induction of apoptosis |

Potential Applications

The unique properties of this compound position it favorably for several applications:

- Drug Development : Its derivatives are being explored as potential leads in drug discovery for treating infections and cancer.

- Chemical Biology : The compound serves as a tool for studying biological pathways due to its ability to selectively interact with specific molecular targets.

- Material Science : Due to its fluorinated structure, it may find applications in developing advanced materials with specific thermal and chemical resistance properties.

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:

4,6-Dichloropyridin-2(1H)-one: This compound has chlorine atoms instead of trifluoromethyl groups, resulting in different chemical and biological properties.

4,6-Dimethylpyridin-2(1H)-one: The presence of methyl groups instead of trifluoromethyl groups affects the compound’s reactivity and applications.

4,6-Difluoropyridin-2(1H)-one: Fluorine atoms provide different electronic effects compared to trifluoromethyl groups, influencing the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct properties such as increased lipophilicity, metabolic stability, and unique electronic effects, making it valuable for various applications.

Biological Activity

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methodologies, and relevant case studies.

This compound is characterized by its pyridine ring substituted with two trifluoromethyl groups at the 4 and 6 positions. This unique structure contributes to its chemical reactivity and biological properties. The compound can be synthesized through various methods, including:

- Reductive Cyclization : Utilizing ammonium iodide (NH4I) and sodium dithionite (Na2S2O4) as reducing agents to facilitate the formation of pyridine derivatives from oximes .

- Amination Reactions : Employing palladium-catalyzed reactions to introduce amine functionalities into the pyridine framework .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, derivatives have shown activity against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives was reported in the range of 40–50 µg/mL, demonstrating a comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer properties of this compound derivatives have been investigated in several studies. Notably, certain derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. For example, compounds derived from this framework showed IC50 values of 1.29 µM to 2.96 µM across various cell lines, indicating strong antiproliferative effects .

A specific study demonstrated that treatment with these compounds resulted in increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting that they induce cell death through apoptosis mechanisms .

Anti-inflammatory Activity

In addition to antibacterial and anticancer activities, derivatives of this compound have shown promise in anti-inflammatory applications. Compounds were tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Some derivatives achieved inhibition rates exceeding 70%, indicating their potential for therapeutic use in inflammatory diseases .

Study on Anticancer Efficacy

In a detailed case study involving breast cancer cell lines, researchers evaluated the effects of various trifluoromethylated pyridines on cell viability and apoptosis. The results indicated that treatment with specific derivatives led to significant reductions in cell viability and alterations in cell cycle progression, particularly an accumulation of cells in the S phase, which is indicative of apoptosis induction .

Study on Antibacterial Properties

Another study focused on the antibacterial efficacy of synthesized thiourea derivatives containing trifluoromethyl groups. These compounds were tested against multiple strains of bacteria, showing potent activity with inhibition zones comparable to established antibiotics. The findings reinforced the potential application of trifluoromethylpyridine derivatives in developing new antibacterial agents .

Summary Table of Biological Activities

| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antibacterial | E. faecalis, P. aeruginosa | MIC: 40–50 µg/mL | Inhibition of bacterial growth |

| Anticancer | MCF-7 (breast cancer) | IC50: 1.29–2.96 µM | Induction of apoptosis |

| Anti-inflammatory | Cytokines IL-6, TNF-α | >70% inhibition | Cytokine inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-bis(trifluoromethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves cyclization of polyfluoroalkyl-containing precursors under base-free or metal-free conditions. For example, chalcone derivatives can be converted to pyridin-2(1H)-ones in one-pot reactions. Yields vary significantly (19–67%) depending on substituents and reaction conditions (e.g., solvent polarity, temperature). Optimization may involve adjusting stoichiometry, using high-purity reagents, or introducing electron-withdrawing groups to stabilize intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR : ¹H NMR shows a deshielded proton at δ ~12 ppm for the NH group. ¹⁹F NMR typically displays a singlet for CF₃ groups at δ ~-60 to -70 ppm.

- IR : Strong carbonyl stretch near 1650–1700 cm⁻¹.

- X-ray Diffraction : Confirms planar pyridinone rings and hydrogen-bonding patterns (e.g., dimeric structures via NH···O interactions). Validate crystallinity via slow evaporation in polar aprotic solvents .

Q. What in vitro models are appropriate for preliminary assessment of biological activity for fluorinated pyridinones?

- Methodological Answer : Use enzyme inhibition assays (e.g., DPP-4 for glucose metabolism studies) or kinase inhibition assays (e.g., Vps34 for autophagy studies). Cell viability assays (MTT or resazurin) in cancer or immune cell lines can screen for cytotoxicity. Acute toxicity in rodents (e.g., Sprague-Dawley rats) via thermal plate tests provides preliminary pharmacological profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for fluorinated pyridinone derivatives?

- Methodological Answer : Cross-validate using multiple techniques (e.g., X-ray vs. DFT-optimized structures). For NMR discrepancies, check for dynamic effects (tautomerism) or solvent-induced shifts. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out impurities. If crystallographic data conflicts with computational models, refine force field parameters to account for fluorine’s electronegativity .

Q. What strategies are effective in designing derivatives of this compound to enhance target selectivity in kinase inhibition studies?

- Methodological Answer :

- Introduce aryl substituents to the pyridinone core to engage in π-π stacking with kinase ATP-binding pockets.

- Reduce polar surface area (tPSA) by replacing polar groups (e.g., cyano) with trifluoromethyl to minimize P-gp-mediated efflux.

- Use SAR studies to balance potency (e.g., IC₅₀ values <1 μM) and pharmacokinetic properties (e.g., bioavailability >30%) .

Q. How does the introduction of trifluoromethyl groups influence the electronic properties and reactivity of the pyridinone core in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of CF₃ groups reduces electron density at the pyridinone ring, making it less reactive toward electrophilic substitution but more amenable to nucleophilic attack. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., PEPPSI-IPent) to activate C–F bonds. Monitor regioselectivity using ¹⁹F NMR to track CF₃ stability under reaction conditions .

Q. What analytical approaches should be employed when encountering discrepancies in acute toxicity profiles across different animal models for fluorinated heterocycles?

- Methodological Answer :

- Conduct species-specific metabolic profiling (e.g., cytochrome P450 activity in mice vs. rats).

- Use GraphPad Prism for dose-response modeling to identify LD₅₀ variations.

- Compare tissue distribution via LC-MS/MS to assess organ-specific accumulation .

Q. How to perform regioselective functionalization on the pyridinone ring system while preserving labile trifluoromethyl substituents?

- Methodological Answer : Use protective groups (e.g., Boc for NH) during halogenation or alkylation. Mild conditions (e.g., room temperature, aqueous/organic biphasic systems) minimize CF₃ cleavage. For C–H activation, employ directing groups (e.g., pyridyl) to control site selectivity .

Q. What computational methods are validated for predicting binding affinities of trifluoromethyl-containing pyridinones with ATP-binding pockets in kinase targets?

- Methodological Answer : Combine docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER or GROMACS) to account for fluorine’s van der Waals interactions. Validate predictions using isothermal titration calorimetry (ITC) to measure binding constants (Kd). Adjust scoring functions to prioritize fluorine’s hydrophobic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.